molecular formula C5H5N3O2 B12052849 Methyl 1,2,3-triazine-4-carboxylate CAS No. 150017-41-7

Methyl 1,2,3-triazine-4-carboxylate

Cat. No.: B12052849
CAS No.: 150017-41-7
M. Wt: 139.11 g/mol
InChI Key: BYTPHJAFXFEZLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,2,3-triazine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1,2,3-triazine with methyl chloroformate under basic conditions. The reaction typically takes place in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3-triazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted triazine derivatives .

Scientific Research Applications

Methyl 1,2,3-triazine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 1,2,3-triazine-4-carboxylate involves its reactivity as a substrate in inverse electron demand Diels-Alder reactions. This reactivity allows it to form highly functionalized nitrogen-containing heterocycles. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of stable cycloadducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3-triazine-4-carboxylate is unique due to its specific reactivity in inverse electron demand Diels-Alder reactions, which is not commonly observed in other triazine derivatives.

Properties

CAS No.

150017-41-7

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

methyl triazine-4-carboxylate

InChI

InChI=1S/C5H5N3O2/c1-10-5(9)4-2-3-6-8-7-4/h2-3H,1H3

InChI Key

BYTPHJAFXFEZLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=NC=C1

Origin of Product

United States

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